BIS(2-METHOXYETHOXY)METHANE

Description

The exact mass of the compound 2,5,7,10-Tetraoxaundecane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5225. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality BIS(2-METHOXYETHOXY)METHANE suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about BIS(2-METHOXYETHOXY)METHANE including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-methoxy-2-(2-methoxyethoxymethoxy)ethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O4/c1-8-3-5-10-7-11-6-4-9-2/h3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWRBKBNCFWPVJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCOCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20196131 | |

| Record name | 2,5,7,10-Tetraoxaundecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20196131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4431-83-8 | |

| Record name | 2,5,7,10-Tetraoxaundecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4431-83-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis-methoxyethoxy methane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004431838 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4431-83-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5225 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5,7,10-Tetraoxaundecane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,5,7,10-Tetraoxaundecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20196131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5,7,10-tetraoxaundecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.393 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIS-METHOXYETHOXY METHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0AU083F9GJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of Bis(2-methoxyethoxy)methane

Abstract

This technical guide provides a comprehensive overview of the synthesis of bis(2-methoxyethoxy)methane (CAS 4431-83-8), a versatile organic compound also known as 2,5,7,10-tetraoxaundecane.[1] This document addresses a common misconception regarding its synthesis pathway and presents the scientifically accepted acid-catalyzed acetalization method in detail. It is intended for researchers, scientists, and professionals in drug development and materials science who require a deep understanding of the reaction mechanisms, experimental protocols, and critical process parameters for producing this high-purity chemical intermediate. The guide emphasizes the causality behind experimental choices, providing field-proven insights to ensure reproducible and efficient synthesis.

Introduction: Correcting the Synthetic Approach

Bis(2-methoxyethoxy)methane is a high-purity, colorless liquid with a unique structure featuring two methoxyethoxy groups linked by a central methylene bridge.[1][2] This structure imparts desirable properties, making it a valuable solvent in organic synthesis, a component in polymer formulations, and a key intermediate in the manufacturing of advanced materials for electronics, such as Organic Light-Emitting Diodes (OLEDs).[1][2][3] Its utility is particularly noted in applications requiring high purity (≥99.0%).[2][4]

A notable point of clarification is the mechanism of its synthesis. While some sources incorrectly cite aldol condensation as a viable route, this is fundamentally inconsistent with the principles of organic chemistry.[1][5][6][7] Aldol condensation is a carbon-carbon bond-forming reaction between enolates and carbonyl compounds. The synthesis of bis(2-methoxyethoxy)methane, an acetal, involves the formation of carbon-oxygen bonds.

The correct and industrially practiced method is the acid-catalyzed acetalization (or etherification) of 2-methoxyethanol with a formaldehyde source.[1][4] This guide will focus exclusively on this scientifically validated pathway.

The Core Mechanism: Acid-Catalyzed Acetal Formation

The synthesis of bis(2-methoxyethoxy)methane is a classic example of an acid-catalyzed nucleophilic addition reaction to a carbonyl group, leading to the formation of an acetal.[8][9][10] The overall reaction is reversible and is driven to completion by the removal of water, a byproduct of the condensation.

Overall Reaction:

2 CH₃OCH₂CH₂OH + CH₂O ---(H⁺ catalyst)---> (CH₃OCH₂CH₂O)₂CH₂ + H₂O

The mechanism proceeds in several distinct, reversible steps:

-

Protonation of Formaldehyde : The acid catalyst (H⁺) protonates the carbonyl oxygen of formaldehyde. This crucial first step significantly increases the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack.[9]

-

Nucleophilic Attack by 2-Methoxyethanol : A molecule of 2-methoxyethanol, acting as a nucleophile, attacks the activated carbonyl carbon. This results in the formation of a protonated hemiacetal intermediate.

-

Deprotonation to Form Hemiacetal : A weak base (e.g., another molecule of 2-methoxyethanol or water) removes a proton from the oxonium ion, yielding a neutral hemiacetal.

-

Protonation of the Hydroxyl Group : The hydroxyl group of the hemiacetal is protonated by the acid catalyst, converting it into a good leaving group (water).

-

Formation of an Oxocarbenium Ion : The departure of the water molecule is assisted by the lone pair of electrons on the adjacent oxygen atom, resulting in the formation of a resonance-stabilized oxocarbenium ion. This is often the rate-determining step.[11]

-

Second Nucleophilic Attack : A second molecule of 2-methoxyethanol attacks the highly electrophilic oxocarbenium ion.

-

Final Deprotonation : A final deprotonation step yields the stable acetal product, bis(2-methoxyethoxy)methane, and regenerates the acid catalyst.[9]

The entire process is an equilibrium.[9][10] To achieve high yields, the equilibrium must be shifted towards the products, typically by removing water as it is formed, often through azeotropic distillation.[1]

Caption: Acid-catalyzed mechanism for acetal formation.

Experimental Design and Protocols

The successful synthesis of bis(2-methoxyethoxy)methane hinges on careful control of reagents, catalysts, and reaction conditions.

Reagents and Materials

| Reagent/Material | Grade | Supplier | Purpose |

| 2-Methoxyethanol (Ethylene glycol monomethyl ether) | Anhydrous, ≥99.5% | Standard Chemical Supplier | Primary Nucleophile/Alcohol |

| Paraformaldehyde | Reagent Grade | Standard Chemical Supplier | Anhydrous source of Formaldehyde |

| Amberlyst-15 | Hydrogen form | Standard Chemical Supplier | Heterogeneous Acid Catalyst |

| Toluene | Anhydrous, ≥99.8% | Standard Chemical Supplier | Solvent for azeotropic water removal |

| Sodium Bicarbonate (NaHCO₃) | Saturated Aqueous Solution | N/A | Neutralizing agent |

| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Standard Chemical Supplier | Drying agent |

-

Rationale for Reagent Choices:

-

Paraformaldehyde: Used as a solid, anhydrous source of formaldehyde gas (CH₂O).[12] This avoids introducing water, which would hinder the reaction equilibrium. Commercial formaldehyde solutions (formalin) contain significant amounts of water and are less ideal.[12][13]

-

Amberlyst-15: A macroporous sulfonic acid ion-exchange resin.[1] It serves as a heterogeneous acid catalyst, offering significant advantages over homogeneous acids like H₂SO₄. These benefits include simplified removal from the reaction mixture (by simple filtration), reduced corrosivity, and the potential for catalyst recycling, aligning with principles of green chemistry.[1]

-

Toluene: Forms a low-boiling azeotrope with water, facilitating its continuous removal from the reaction via a Dean-Stark apparatus. This is the critical step for driving the reversible reaction to completion.[1]

-

Step-by-Step Synthesis Protocol

Caption: Experimental workflow for synthesis.

-

Apparatus Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser. Ensure all glassware is oven-dried to eliminate residual moisture.

-

Charging the Reactor: To the flask, add 2-methoxyethanol (2.2 equivalents), paraformaldehyde (1.0 equivalent), Amberlyst-15 catalyst (approx. 5-10% by weight of the limiting reagent), and toluene (sufficient to fill the Dean-Stark trap and suspend the reactants).

-

Reaction Execution: Heat the mixture to reflux. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. Water, being denser, will separate to the bottom of the trap while the toluene overflows back into the reaction flask.

-

Monitoring Progress: The reaction is monitored by observing the amount of water collected in the trap. The reaction is considered complete when water ceases to collect, and the theoretical amount has been recovered.

-

Cooldown and Catalyst Removal: Allow the mixture to cool to room temperature. The heterogeneous Amberlyst-15 catalyst is then easily removed by simple filtration.

-

Aqueous Workup: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize any residual acidity) and then with brine (to reduce the solubility of organic material in the aqueous phase).

-

Drying: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.

-

Purification: The solvent (toluene) is first removed using a rotary evaporator. The crude product is then purified by vacuum distillation to yield bis(2-methoxyethoxy)methane as a pure, colorless liquid.

Physicochemical Properties and Safety

A summary of key properties for the final product is essential for handling and application.

| Property | Value | Source |

| CAS Number | 4431-83-8 | [6] |

| Molecular Formula | C₇H₁₆O₄ | [1] |

| Molecular Weight | 164.20 g/mol | [1] |

| Boiling Point | ~181 °C @ 760 mmHg; 60°C @ 1.5 mmHg | [6][] |

| Density | ~0.995 g/cm³ | [6] |

| Solubility | Fully miscible in water | [5][6] |

| Appearance | Colorless, transparent liquid | [3] |

Safety and Handling: Bis(2-methoxyethoxy)methane is considered to have lower volatility and is a mild skin and eye irritant.[1][3] Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses), should be followed. Handle in a well-ventilated fume hood. While not readily biodegradable, it is not expected to have a high bioaccumulation potential.[15]

Conclusion and Future Directions

The synthesis of bis(2-methoxyethoxy)methane is reliably achieved through an acid-catalyzed acetalization reaction, not aldol condensation. The use of a heterogeneous catalyst like Amberlyst-15 and the azeotropic removal of water are key to an efficient, high-yield, and scalable process. This method provides a robust foundation for producing the high-purity material required for advanced applications in the electronics and chemical industries.[2] Future research may focus on the development of continuous flow processes for manufacturing, which could offer enhanced control over reaction parameters and further improve efficiency and safety.

References

- Smolecule. (2023, August 16). Buy BIS(2-METHOXYETHOXY)METHANE | 4431-83-8.

- Leah4Sci. (2018, March 26). Acetal and Hemiacetal Formation Reaction Mechanism From Aldehydes and Ketones.

- The Industrial Synthesis of Bis(2-methoxyethoxy)methane: A Manufacturers' Overview. (n.d.). Retrieved from a specialty chemicals manufacturer's website.

- ChemicalBook. (n.d.). BIS(2-METHOXYETHOXY)METHANE | 4431-83-8.

- YouTube. (2021, June 23). Acetal Formation - Organic Chemistry, Reaction Mechanism.

- Bis(2-methoxyethoxy)methane: An Eco-Friendly Solvent Solution for Modern Industries. (n.d.).

- Master Organic Chemistry. (2010, May 28). Hydrates, Hemiacetals, and Acetals.

- Chemistry Steps. (n.d.). Acetal Hydrolysis Mechanism.

- ACS Publications. (2008, December 2). The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution. The Journal of Organic Chemistry.

- Chemdad Co., Ltd. (n.d.). BIS(2-METHOXYETHOXY)METHANE.

- Google Patents. (n.d.). US2388409A - Reaction products of secondary aliphatic alcohol and formaldehyde and methods of producing the same.

- LANUV NRW. (2024, October). Non Target – News.

- Guidechem. (n.d.). BIS(2-METHOXYETHOXY)METHANE 4431-83-8 wiki.

- YouTube. (2024, November 6). Making Formaldehyde (CH2O).

- YouTube. (2022, January 10). Preparation Of Formaldehyde.

- Wikipedia. (n.d.). Formaldehyde.

- BOC Sciences. (n.d.). CAS 4431-83-8 bis-(2-Methoxyethoxy)methane.

- PubChem - NIH. (n.d.). Formaldehyde | H2CO | CID 712.

- Chemneo. (n.d.). bis(2-methoxyethoxy)methane cas 4431-83-8.

- BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of Bis(phenoxyethoxy)methane from Phenoxyethanol.

- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 1). Bis(2-methoxyethoxy)methane (CAS 4431-83-8): A Key Intermediate for Electronic Applications. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.

Sources

- 1. Buy BIS(2-METHOXYETHOXY)METHANE | 4431-83-8 [smolecule.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. BIS(2-METHOXYETHOXY)METHANE | 4431-83-8 [chemicalbook.com]

- 6. BIS(2-METHOXYETHOXY)METHANE One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. Page loading... [wap.guidechem.com]

- 8. leah4sci.com [leah4sci.com]

- 9. youtube.com [youtube.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Formaldehyde - Wikipedia [en.wikipedia.org]

- 13. Formaldehyde | H2CO | CID 712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. lanuk.nrw.de [lanuk.nrw.de]

"BIS(2-METHOXYETHOXY)METHANE CAS number 4431-83-8"

An In-depth Technical Guide to BIS(2-METHOXYETHOXY)METHANE (CAS 4431-83-8)

Foreword: Understanding a Versatile Acetal

As a Senior Application Scientist, I've seen countless molecules rise through the ranks from niche curiosities to indispensable tools in research and industry. BIS(2-METHOXYETHOXY)METHANE, also known by its IUPAC name 2,5,7,10-tetraoxaundecane, is one such compound.[1] It belongs to the glyme family of solvents, which are prized for their unique combination of polarity, high boiling points, and chemical stability.[2][3] However, its formal classification as an acetal—specifically, the formal of 2-methoxyethanol—gives it distinct properties and applications that warrant a deeper, more focused exploration.[1][]

This guide is structured not as a simple data sheet, but as a logical progression of understanding, moving from the molecule's fundamental structure to its synthesis, characterization, and practical application. The goal is to provide fellow researchers, chemists, and drug development professionals with the causal insights needed to effectively and safely leverage this compound in their work. We will explore not just what this molecule does, but why it behaves the way it does, grounding our discussion in established chemical principles and validated protocols.

Molecular Architecture and Physicochemical Profile

The utility of any chemical reagent begins with its structure. BIS(2-METHOXYETHOXY)Methane is characterized by a central methylene carbon bonded to two methoxyethoxy groups, forming a stable acetal linkage flanked by ether functionalities.[1] This unique arrangement dictates its physical and chemical behavior.

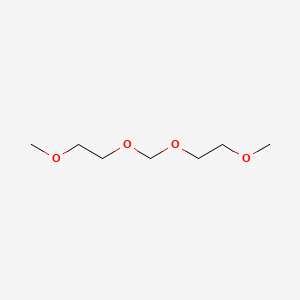

Caption: Chemical structure of BIS(2-METHOXYETHOXY)METHANE.

The presence of four ether oxygen atoms makes the molecule polar and capable of solvating cations, a characteristic feature of glymes that enhances the reactivity of organometallic reagents.[5] Unlike its parent alcohol, 2-methoxyethanol, it is an aprotic solvent, lacking acidic protons that could prematurely quench sensitive reactions. Its physicochemical properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 4431-83-8 | [6] |

| Molecular Formula | C₇H₁₆O₄ | [1][6] |

| Molecular Weight | 164.20 g/mol | [1][7] |

| IUPAC Name | 2,5,7,10-tetraoxaundecane | [1] |

| Synonyms | Formaldehyde bis(2-methoxyethyl) acetal | [][8] |

| Appearance | Colorless liquid | [9][10] |

| Boiling Point | 60°C @ 1.5 mmHg (100°C @ 22 Torr) | [8][11] |

| Density | ~0.995 g/cm³ at 20-25°C | [8][11][12] |

| Refractive Index | ~1.414 | [8][11] |

| Water Solubility | Fully miscible | [8][11][12][13][14] |

| Purity | Typically ≥97-99% | [9][10] |

Synthesis Pathways: A Mechanistic Perspective

From a practical standpoint, the synthesis of BIS(2-METHOXYETHOXY)METHANE is a lesson in electrophile-nucleophile chemistry. The most common industrial and laboratory methods involve the formation of an acetal from formaldehyde and two equivalents of 2-methoxyethanol.[15] The choice of catalyst—acidic or basic—fundamentally alters the reaction mechanism and can influence yield and purity.

Acid-Catalyzed Etherification

This is arguably the most direct route. The mechanism hinges on the acid-catalyzed activation of formaldehyde, enhancing its electrophilicity.[1] Strong acids are typically employed to protonate the formaldehyde's carbonyl oxygen, making the carbon atom highly susceptible to nucleophilic attack by the hydroxyl group of 2-methoxyethanol.[1] This process occurs twice to form the final acetal. A key challenge in this synthesis is managing the water produced as a byproduct, which can hydrolyze the acetal product back to the starting materials. Therefore, reaction setups often incorporate a means of water removal, such as a Dean-Stark apparatus, to drive the equilibrium toward the product.[1]

Heterogeneous Catalysis: The Sustainable Approach

To improve catalyst recovery and simplify product purification, solid acid catalysts like macroporous ion-exchange resins (e.g., Amberlyst-15) have proven highly effective.[1] These resins contain sulfonic acid groups that mimic the function of soluble strong acids but are easily filtered off post-reaction.[1] This approach offers significant environmental and process efficiency advantages, making it attractive for industrial-scale production.[1]

Caption: Generalized workflow for heterogeneous catalytic synthesis.

Protocol: Laboratory-Scale Synthesis via Heterogeneous Catalysis

This protocol is a self-validating system; successful water collection in the Dean-Stark trap is a direct indicator of reaction progress.

-

Reactor Assembly: Equip a round-bottom flask with a magnetic stirrer, a Dean-Stark trap filled with a suitable solvent (e.g., toluene to form an azeotrope with water), and a reflux condenser.

-

Charging Reagents: To the flask, add 2-methoxyethanol (2.2 equivalents), paraformaldehyde (1.0 equivalent, as the formaldehyde source), Amberlyst-15 resin (5-10% by weight of limiting reagent), and the azeotroping solvent.

-

Reaction: Heat the mixture to reflux. The water-toluene azeotrope will distill into the Dean-Stark trap. As it cools, the water will separate and collect in the bottom of the trap, while the toluene overflows back into the reaction flask. The reaction is complete when water ceases to collect.

-

Catalyst Removal: Cool the mixture to room temperature. Filter the reaction mixture to remove and recover the Amberlyst-15 resin. The resin can be washed, dried, and reused.

-

Purification: Transfer the filtrate to a distillation apparatus. Remove the azeotroping solvent under atmospheric pressure. Purify the remaining crude product by vacuum distillation to yield pure BIS(2-METHOXYETHOXY)METHANE. Characterize the final product using NMR and IR spectroscopy.

Analytical Characterization: The Spectroscopic Signature

For any researcher, confirming the identity and purity of a compound is paramount. BIS(2-METHOXYETHOXY)METHANE has a distinct spectroscopic fingerprint.

| Technique | Observation | Mechanistic Rationale |

| ¹³C NMR | Signal around 59 ppm.[1] | Corresponds to the methoxy (-OCH₃) carbon atoms, which are shielded by the electron-donating oxygen. |

| Other signals for the methylene carbons (-CH₂-). | The chemical shifts will vary depending on their proximity to the oxygen atoms. | |

| IR Spectroscopy | Strong C-O stretching vibrations (1000-1300 cm⁻¹).[1] | Characteristic of the multiple ether and acetal linkages within the molecule. |

| C-H stretching vibrations (2800-3000 cm⁻¹).[1] | Represents the methyl and methylene groups in the aliphatic chains. | |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 164.[1] | Corresponds to the molecular weight of the intact molecule, C₇H₁₆O₄. |

| Base peak typically at m/z = 89.[1] | Results from a characteristic alpha-cleavage event, with the loss of a methoxyethyl group (•CH₂CH₂OCH₃, 59 Da) or methoxyethoxy group (75 Da), a common fragmentation pattern for acetals.[1] |

Applications in Advanced Scientific Domains

The unique combination of aprotic polarity, high thermal stability, and cation-solvating ability makes BIS(2-METHOXYETHOXY)METHANE a valuable tool in several high-tech fields.

-

Solvent for Organic Synthesis : Its high boiling point and stability make it an excellent solvent for reactions requiring elevated temperatures. It has been explored as a medium for cross-coupling reactions like Suzuki-Miyaura and Heck couplings.[1] Its glyme-like nature is particularly beneficial in reactions involving alkali metal reagents.[3][5]

-

Electronics and Materials Science : High-purity grades of this compound are critical in the electronics industry.[9] It serves as a key intermediate or specialized solvent in the synthesis of complex organic materials for Organic Light-Emitting Diodes (OLEDs).[9] In this context, its reliability and consistency are paramount for achieving the desired brightness, color purity, and lifespan of electronic devices.[9]

-

Potential in Drug Formulation and Synthesis : While less documented than shorter-chain glymes, its properties suggest potential utility in pharmaceutical sciences. Glymes are known to be used in pharmaceutical formulations and can serve as inert reaction media for the synthesis of complex active pharmaceutical ingredients (APIs).[2][3] Its miscibility with water and many organic solvents could be advantageous for creating unique formulation systems or for facilitating challenging synthetic transformations in drug discovery.[14]

Safety, Handling, and Environmental Considerations

Trustworthiness in the lab requires a comprehensive understanding of a reagent's hazards. While BIS(2-METHOXYETHOXY)METHANE is not classified as acutely toxic, proper industrial hygiene should always be observed.[16]

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement(s) |

| Skin Irritation | GHS07 | Warning | H315: Causes skin irritation |

| Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation |

| STOT SE 3 | GHS07 | Warning | H335: May cause respiratory irritation |

Source:

Standard Handling Protocol:

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling vapors.[11]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[11]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials like strong oxidizing agents.[16]

-

Spills: Absorb small spills with an inert material (e.g., sand, vermiculite) and dispose of it according to local regulations.

From an environmental perspective, data suggests the substance is not readily biodegradable, but a high potential for bioaccumulation is not expected.[17] Responsible disposal in accordance with local, state, and federal regulations is mandatory.

Conclusion

BIS(2-METHOXYETHOXY)METHANE (CAS 4431-83-8) is more than just another high-boiling solvent. Its acetal structure provides a unique stability profile, while its polyether chains impart the desirable properties of the glyme family. For the modern researcher, it represents a specialized tool for enabling challenging chemical transformations, formulating advanced materials, and potentially developing novel drug delivery systems. By understanding its synthesis, characterization, and handling requirements from a mechanistic viewpoint, scientists can confidently and safely integrate this versatile compound into their workflows, pushing the boundaries of innovation.

References

- Smolecule. (2023, August 16). Buy BIS(2-METHOXYETHOXY)METHANE | 4431-83-8.

- The Industrial Synthesis of Bis(2-methoxyethoxy)methane: A Manufacturers' Overview. (n.d.). Self-hosted.

- Ataman Kimya. (n.d.). DIETHYLENE GLYCOL METHYL ETHYL ETHER (DEGMEE).

- Sigma-Aldrich. (n.d.). Diethylene glycol methyl ether ReagentPlus®, ≥99.0%.

- Servochem. (n.d.). Methyl Di Glycol.

- Sigma-Aldrich. (n.d.). Bis(2-methoxyethoxy)methane | 4431-83-8.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Diethylene Glycol Methyl Ether (DGME): Properties, Applications, and Safe Handling for Industrial Use.

- Apollo Scientific. (2023, July 10). Bis(2-methoxyethoxy)methane Safety Data Sheet.

- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 1). Bis(2-methoxyethoxy)methane (CAS 4431-83-8): A Key Intermediate for Electronic Applications.

- ChemicalBook. (n.d.). BIS(2-METHOXYETHOXY)METHANE | 4431-83-8.

- chemBlink. (n.d.). SDS of Bis(2-Methoxyethoxy)Methane, Safety Data Sheets, CAS 4431-83-8.

- Solventis. (n.d.). Methyl Di Glycol | Chemical Distributors.

- Bis(2-methoxyethoxy)methane: An Eco-Friendly Solvent Solution for Modern Industries. (n.d.). Self-hosted.

- Chem Service. (2015, June 18). SAFETY DATA SHEET.

- Guidechem. (n.d.). BIS(2-METHOXYETHOXY)METHANE (cas 4431-83-8) SDS/MSDS download.

- Sigma-Aldrich. (n.d.). Bis(2-methoxyethoxy)methane Safety Information.

- Chongqing Chemdad Co., Ltd. (n.d.). BIS(2-METHOXYETHOXY)METHANE.

- LANUV NRW. (2024, October). Non Target – News #22.

- Guidechem. (n.d.). BIS(2-METHOXYETHOXY)METHANE 4431-83-8 wiki.

- ChemicalBook. (n.d.). 4431-83-8 | CAS DataBase.

- Local Pharma Guide. (n.d.). CAS NO. 4431-83-8 | BIS(2-METHOXYETHOXY)METHANE | C7H16O4.

- PubChem. (n.d.). 2,5,7,10-Tetraoxaundecane.

- Tang, S., & Zhao, H. (2014). Glymes as Versatile Solvents for Chemical Reactions and Processes: from the Laboratory to Industry. RSC Advances, 4(21), 10647-10687.

- Diglyme: The Key Solvent for Organometallic Synthesis. (n.d.). Self-hosted.

- Zhao, H. (n.d.). Glymes as versatile solvents for chemical reactions and processes: from the laboratory to industry. RSC Publishing.

- BOC Sciences. (n.d.). CAS 4431-83-8 bis-(2-Methoxyethoxy)methane.

- Santa Cruz Biotechnology. (n.d.). Bis(2-methoxyethoxy)methane | CAS 4431-83-8.

- Echemi. (n.d.). BIS(2-METHOXYETHOXY)METHANE 2,5,7,10-tetraoxaundecane 99%.

- Wang, D., et al. (2022). Toward practical issues: Identification and mitigation of the impurity effect in glyme solvents on the reversibility of Mg plating/stripping in Mg batteries. Frontiers in Chemistry, 10, 967562.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry Behind Bis(2-methoxyethoxy)methane: A Focus on Safety and Sustainability.

- Passerini, S., et al. (2014). Glyme-based electrolytes: suitable solutions for next-generation lithium batteries. Green Chemistry, 16(7), 3256-3267.

- ChemicalBook. (n.d.). BIS(2-METHOXYETHOXY)METHANE | 4431-83-8.

- ChemicalBook. (n.d.). BIS(2-METHOXYETHOXY)METHANE | 4431-83-8.

Sources

- 1. Buy BIS(2-METHOXYETHOXY)METHANE | 4431-83-8 [smolecule.com]

- 2. Glymes as Versatile Solvents for Chemical Reactions and Processes: from the Laboratory to Industry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glymes as versatile solvents for chemical reactions and processes: from the laboratory to industry - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. nbinno.com [nbinno.com]

- 6. Page loading... [wap.guidechem.com]

- 7. scbt.com [scbt.com]

- 8. BIS(2-METHOXYETHOXY)METHANE One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 9. nbinno.com [nbinno.com]

- 10. nbinno.com [nbinno.com]

- 11. echemi.com [echemi.com]

- 12. 4431-83-8 | CAS DataBase [m.chemicalbook.com]

- 13. BIS(2-METHOXYETHOXY)METHANE | 4431-83-8 [chemicalbook.com]

- 14. Page loading... [wap.guidechem.com]

- 15. nbinno.com [nbinno.com]

- 16. cdn.chemservice.com [cdn.chemservice.com]

- 17. lanuk.nrw.de [lanuk.nrw.de]

An In-depth Technical Guide to the Molecular Structure of Bis(2-methoxyethoxy)methane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2-methoxyethoxy)methane, a molecule holding significant relevance in various scientific sectors, is a diether acetal recognized for its unique solvent properties and as a key building block in organic synthesis. Known systematically by its IUPAC name, 1-methoxy-2-(2-methoxyethoxymethoxy)ethane, and also commonly as 2,5,7,10-tetraoxaundecane (TOU), this compound's utility is deeply rooted in its distinct molecular architecture.[1][2][3][4] This guide offers a comprehensive exploration of its structure, physicochemical characteristics, and the analytical techniques used for its characterization, providing essential insights for professionals in research and pharmaceutical development.

Core Molecular Identity

A precise understanding of a molecule's identity is foundational to its application. Bis(2-methoxyethoxy)methane is unambiguously defined by the following identifiers:

| Identifier | Value | Reference |

| CAS Number | 4431-83-8 | [1][2][5] |

| Molecular Formula | C₇H₁₆O₄ | [1][3][5] |

| Molecular Weight | 164.20 g/mol | [1][2][5] |

| IUPAC Name | 1-methoxy-2-(2-methoxyethoxymethoxy)ethane | [1][4][] |

| Synonyms | 2,5,7,10-Tetraoxaundecane, Formaldehyde 2-methoxyethyl acetal | [2][3][4][7] |

| SMILES | COCCOCOCCOC | [1][] |

| InChI Key | QWRBKBNCFWPVJX-UHFFFAOYSA-N | [1][3] |

Elucidation of the Molecular Structure

The structure of bis(2-methoxyethoxy)methane features a central methylene group bonded to two oxygen atoms, forming an acetal linkage. Each of these oxygen atoms is, in turn, connected to a 2-methoxyethoxy group [-CH₂CH₂OCH₃]. This arrangement of ether and acetal functionalities imparts the molecule with its characteristic properties.

Caption: 2D representation of the bis(2-methoxyethoxy)methane molecular structure.

Spectroscopic Characterization: A Definitive Fingerprint

Spectroscopic methods are indispensable for confirming the molecular structure and purity of chemical compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and proton environments within the molecule.[1]

-

¹H NMR: The proton NMR spectrum is characterized by distinct signals. The protons of the terminal methoxy groups (-OCH₃) typically appear as a singlet around 3.4 ppm. The ethylene protons (-OCH₂CH₂O-) resonate as multiplets in the 3.6-3.8 ppm range. A key diagnostic signal is the singlet for the central acetal protons (-O-CH₂-O-), which appears further downfield at approximately 4.7 ppm due to the deshielding effect of the two adjacent oxygen atoms.[1]

-

¹³C NMR: The carbon NMR spectrum provides complementary structural confirmation. The methoxy carbons are observed upfield around 59 ppm. The carbons of the ethylene units appear in the 70-72 ppm region, which is characteristic for carbons in ether linkages. The central acetal carbon is significantly deshielded and resonates at a distinctive downfield shift of about 95-100 ppm.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of bis(2-methoxyethoxy)methane displays several characteristic absorption bands:

-

C-H Stretching: Vibrations for the methyl and methylene groups are observed in the 2800-3000 cm⁻¹ region.[1][8]

-

C-O Stretching: Strong, diagnostic bands for the ether and acetal linkages are prominent in the 1000-1300 cm⁻¹ range.[1][8] The specific frequencies within this region can help distinguish the acetal C-O bonds from the ether C-O bonds.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, which serves as a structural fingerprint.

-

Molecular Ion Peak: The molecular ion [M]⁺ is observed at a mass-to-charge ratio (m/z) of 164, corresponding to the compound's molecular weight.[1]

-

Key Fragmentation: A common fragmentation pathway for acetals is the alpha-cleavage adjacent to the central carbon. This results in the loss of a methoxyethyl group (mass of 75 u), leading to a prominent base peak at m/z 89.[1]

Physicochemical Properties

The physical and chemical properties of bis(2-methoxyethoxy)methane are a direct consequence of its molecular structure.

| Property | Value | Reference |

| Physical Form | Colorless Liquid | [3][9] |

| Boiling Point | 60 °C at 1.5 mmHg | [7] |

| Density | ~0.995 g/cm³ | [1][7] |

| Refractive Index | ~1.414 | [1][7] |

| Water Solubility | Fully miscible | [7][10] |

Its miscibility in water is attributed to the presence of multiple ether oxygen atoms, which can form hydrogen bonds with water molecules. This property, combined with its ability to dissolve a range of organic compounds, makes it a versatile solvent.[11]

Synthesis Methodologies

The industrial production of bis(2-methoxyethoxy)methane is crucial for its availability in research and commercial applications. The primary synthesis route involves the reaction of 2-methoxyethanol with formaldehyde.[12]

Typical Synthesis Workflow: Acid-Catalyzed Acetal Formation

This method involves the direct reaction of two equivalents of 2-methoxyethanol with one equivalent of formaldehyde, typically in the presence of an acid catalyst.

Caption: A generalized workflow for the synthesis of bis(2-methoxyethoxy)methane.

Experimental Protocol Outline:

-

Charging the Reactor: A suitable reaction vessel is charged with 2-methoxyethanol and an acid catalyst, such as a sulfonic acid resin (e.g., Amberlyst-15).[1]

-

Addition of Formaldehyde: Formaldehyde (often as an aqueous solution or paraformaldehyde) is added to the mixture, typically in a controlled manner to manage the reaction exotherm.

-

Reaction: The mixture is heated and stirred for a specified period to drive the reaction to completion. Water, a byproduct of the reaction, may be removed to shift the equilibrium towards the product.

-

Neutralization and Workup: After cooling, the acid catalyst is filtered off (if solid) or neutralized. The crude product is then washed, often with water and/or a basic solution, to remove any remaining catalyst and unreacted starting materials.

-

Purification: The final product is purified by fractional distillation under reduced pressure to achieve high purity (e.g., ≥99.0%).[12]

Applications in Research and Drug Development

Bis(2-methoxyethoxy)methane belongs to the family of glycol ethers, which are valued for their excellent solvency power, high boiling points, and miscibility with both polar and non-polar substances.[11][13] These properties make them highly useful in various industrial and pharmaceutical applications.[14][15]

-

Solvent in Organic Synthesis: Its high boiling point and ability to dissolve a wide range of organic compounds make it a suitable solvent for various chemical reactions.[1]

-

Pharmaceutical Formulations: Glycol ethers, in general, are used as solvents in drug formulations to enhance the solubility of active pharmaceutical ingredients (APIs), which can improve bioavailability.[11][16] The low toxicity and good miscibility profile of related compounds suggest potential applications for bis(2-methoxyethoxy)methane in topical and other delivery systems.

-

Research Chemical: It serves as a valuable intermediate and building block in the synthesis of more complex molecules.[7][17]

Safety and Handling

According to available safety data, bis(2-methoxyethoxy)methane is not classified as a hazardous substance under the Globally Harmonized System (GHS).[18] However, standard laboratory safety practices should always be observed.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.

-

Handling: Use in a well-ventilated area. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]

While acute toxicity appears to be low, it is noted that the substance is not readily biodegradable.[19] As with all chemicals, it is crucial to consult the most current Safety Data Sheet (SDS) before use.[18][20][21]

Conclusion

Bis(2-methoxyethoxy)methane is a structurally distinct diether acetal with a well-defined spectroscopic and physicochemical profile. Its unique combination of ether and acetal functionalities results in valuable properties, particularly as a high-boiling, water-miscible solvent. A thorough understanding of its molecular structure, as detailed in this guide, is fundamental for its effective and safe application in advanced chemical synthesis, research, and the development of pharmaceutical formulations.

References

- Buy BIS(2-METHOXYETHOXY)METHANE | 4431-83-8 - Smolecule. (2023-08-16).

- Bis(2-methoxyethoxy)methane | 4431-83-8 - Sigma-Aldrich.

- Bis(2-Methoxyethoxy)methane - CymitQuimica.

- Glycol Ether DE: A Versatile Solvent for Pharma and Industry.

- The Industrial Synthesis of Bis(2-methoxyethoxy)methane: A Manufacturers' Overview.

- Bis(2-methoxyethoxy)methane | CAS 4431-83-8 | SCBT - Santa Cruz Biotechnology.

- Glycol ethers - Wikipedia.

- The Crucial Role of Glycol Ethers in Modern Industrial Applications.

- BIS(2-METHOXYETHOXY)METHANE One Chongqing Chemdad Co. ,Ltd.

- 2,5,7,10-Tetraoxaundecane | C7H16O4 | CID 78164 - PubChem.

- BIS(2-METHOXYETHOXY)METHANE | 4431-83-8 - ChemicalBook.

- CAS 4431-83-8: 2,5,7,10-Tetraoxaundecane | CymitQuimica.

- Non Target – News - LANUK NRW. (2024-10-29).

- BIS(2-METHOXYETHOXY)METHANE (cas 4431-83-8) SDS/MSDS download - Guidechem.

- BIS(2-METHOXYETHOXY)METHANE 2,5,7,10-tetraoxaundecane 99% - Echemi.

- Glycol Ether Uses Across Industries - Bell Chem. (2022-05-06).

- What are Glycol Ethers?.

- SDS of Bis(2-Methoxyethoxy)Methane, Safety Data Sheets, CAS 4431-83-8 - chemBlink.

- CAS 4431-83-8 bis-(2-Methoxyethoxy)methane - BOC Sciences.

- SAFETY DATA SHEET - Chem Service. (2015-06-18).

- C3H8O CH3OCH2CH3 infrared spectrum of methoxyethane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of ethyl methyl ether image diagram doc brown's advanced organic chemistry revision notes.

Sources

- 1. Buy BIS(2-METHOXYETHOXY)METHANE | 4431-83-8 [smolecule.com]

- 2. Bis(2-methoxyethoxy)methane | 4431-83-8 [sigmaaldrich.com]

- 3. Bis(2-Methoxyethoxy)methane | CymitQuimica [cymitquimica.com]

- 4. 2,5,7,10-Tetraoxaundecane | C7H16O4 | CID 78164 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 7. BIS(2-METHOXYETHOXY)METHANE One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. C3H8O CH3OCH2CH3 infrared spectrum of methoxyethane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of ethyl methyl ether image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. CAS 4431-83-8: 2,5,7,10-Tetraoxaundecane | CymitQuimica [cymitquimica.com]

- 10. echemi.com [echemi.com]

- 11. greenchemindustries.com [greenchemindustries.com]

- 12. nbinno.com [nbinno.com]

- 13. Glycol ethers - Wikipedia [en.wikipedia.org]

- 14. Glycol Ether Uses Across Industries — Bell Chem [bellchem.com]

- 15. What are Glycol Ethers? - Glycol Ethers Online [glycol-ethers.eu]

- 16. nbinno.com [nbinno.com]

- 17. BIS(2-METHOXYETHOXY)METHANE | 4431-83-8 [chemicalbook.com]

- 18. Page loading... [guidechem.com]

- 19. lanuk.nrw.de [lanuk.nrw.de]

- 20. SDS of Bis(2-Methoxyethoxy)Methane, Safety Data Sheets, CAS 4431-83-8 - chemBlink [chemblink.com]

- 21. cdn.chemservice.com [cdn.chemservice.com]

Solubility of Bis(2-methoxyethoxy)methane in Organic Solvents: A Technical Guide

An In-depth Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of bis(2-methoxyethoxy)methane (CAS No: 4431-83-8). Given the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on a mechanistic understanding derived from the molecule's structure, a summary of available qualitative data, and predictive analysis based on the principle of "like dissolves like." Crucially, this guide furnishes a detailed, field-proven experimental protocol for researchers to precisely determine solubility values in their specific solvent systems, ensuring both accuracy and reproducibility.

Introduction and Physicochemical Profile

Bis(2-methoxyethoxy)methane, also known by its IUPAC name 2,5,7,10-Tetraoxaundecane, is a high-boiling point, polyether and acetal solvent.[1][2] Its unique structure, featuring multiple ether linkages, imparts a distinct set of physical and chemical properties that make it a subject of interest as a solvent in organic synthesis and material science.[1] Understanding its solubility is paramount for its effective application, enabling researchers to select appropriate co-solvents, design stable formulations, and optimize reaction media.

The molecular structure consists of a central methylene group bonded to two 2-methoxyethoxy groups, creating an acetal linkage.[1] This combination of functional groups is key to its solvency properties.

Table 1: Physicochemical Properties of Bis(2-methoxyethoxy)methane

| Property | Value | Reference(s) |

| CAS Number | 4431-83-8 | [3][4] |

| Molecular Formula | C₇H₁₆O₄ | [3][4] |

| Molecular Weight | 164.20 g/mol | [3][4] |

| Appearance | Colorless Liquid | [3] |

| Density | ~0.995 g/cm³ at 20°C | [4] |

| Boiling Point | 60°C at 1.5 mm Hg | [5] |

| Refractive Index | ~1.414 | [4] |

| Synonyms | 2,5,7,10-Tetraoxaundecane; Formaldehyde bis(2-methoxyethyl) acetal | [3][6] |

Mechanistic Approach to Predicting Solubility

The solubility of a compound is governed by its intermolecular interactions with the solvent. The structure of bis(2-methoxyethoxy)methane provides clear indicators of its expected behavior.

-

Ether Linkages: The molecule contains four ether oxygen atoms. These are Lewis basic sites that can act as hydrogen bond acceptors. This feature promotes solubility in protic solvents (like alcohols) and polar aprotic solvents.

-

Acetal Functional Group: The central O-C-O linkage is characteristic of an acetal. Acetals are generally stable under neutral and basic conditions but can be sensitive to acids. Their polarity is similar to ethers.

-

Lack of Hydroxyl Groups: Unlike glycol ethers such as diethylene glycol monomethyl ether, bis(2-methoxyethoxy)methane has no hydroxyl (-OH) groups. This means it cannot act as a hydrogen bond donor, which will influence its miscibility with highly structured hydrogen-bonding networks.

-

Aliphatic Character: The ethylene bridges and terminal methyl groups provide nonpolar character, allowing for miscibility with less polar organic solvents.[1]

The overarching principle of "like dissolves like" suggests that bis(2-methoxyethoxy)methane, a polar aprotic molecule, will be highly miscible with other polar solvents, particularly those that are aprotic. Its ether groups and flexible chain structure are characteristic of the versatile glycol ether solvent class, which are known for their excellent solvency and compatibility with a wide range of organic compounds.[7]

Qualitative and Predictive Solubility Profile

Table 2: Qualitative and Predictive Solubility of Bis(2-methoxyethoxy)methane

| Solvent Class | Solvent Name | Known/Predicted Solubility | Rationale/Reference |

| Aqueous | Water | Fully Miscible | Multiple sources confirm high water solubility, likely due to extensive hydrogen bonding between water and the ether oxygens.[4][5][8] |

| Polar Protic | Methanol | Soluble / Miscible | The molecule can accept hydrogen bonds from methanol.[8] |

| Ethanol | Predicted: Miscible | Similar polarity and hydrogen bonding capability to methanol. | |

| Glacial Acetic Acid | Sparingly Soluble | Interaction is possible, but the highly structured nature of the carboxylic acid may limit miscibility.[8] | |

| Polar Aprotic | N,N-Dimethylformamide (DMF) | Very Soluble | Strong dipole-dipole interactions between the polar aprotic solvent and solute.[8] |

| Acetone | Predicted: Miscible | "Like dissolves like"; both are polar aprotic compounds. | |

| Tetrahydrofuran (THF) | Predicted: Miscible | Both are polyethers with similar polarity. | |

| Acetonitrile | Predicted: Miscible | Strong dipole-dipole interactions are expected. | |

| Halogenated | Chloroform | Very Slightly Soluble | Limited polarity of chloroform results in weaker interactions.[8] |

| Dichloromethane (DCM) | Predicted: Soluble | DCM is a better solvent for polar compounds than chloroform and should readily dissolve the molecule. | |

| Nonpolar | Toluene | Predicted: Partially Soluble/Miscible | The aliphatic portions of the molecule allow for van der Waals interactions. |

| Hexanes | Predicted: Sparingly Soluble/Insoluble | The overall polarity of bis(2-methoxyethoxy)methane is likely too high for significant miscibility with nonpolar aliphatic hydrocarbons. |

Experimental Protocol for Quantitative Solubility Determination

To overcome the lack of published quantitative data, the following self-validating "shake-flask" method is provided. This protocol is a robust and widely accepted technique for determining the solubility of a liquid solute in a solvent at a controlled temperature.

Causality Behind Experimental Choices

-

Isothermal Conditions: Solubility is temperature-dependent. Maintaining a constant temperature is critical for reproducibility.

-

Equilibration: The system must reach thermodynamic equilibrium, where the solvent is fully saturated with the solute. Agitation accelerates this process, and allowing the system to rest confirms that equilibrium, not a supersaturated state, has been achieved.

-

Headspace Minimization: Using vials that are nearly full minimizes solvent evaporation, which would otherwise alter the final concentration and lead to inaccurate results.

-

Quantitative Analysis: Direct measurement of the saturated solution's concentration via a calibrated analytical method like Gas Chromatography (GC) provides precise and accurate data, superior to gravimetric methods for liquid-liquid systems.

Diagram of the Experimental Workflow

Caption: Workflow for quantitative solubility determination.

Materials and Equipment

-

Bis(2-methoxyethoxy)methane (high purity)

-

Organic solvents of interest (analytical grade)

-

20 mL glass vials with PTFE-lined screw caps

-

Analytical balance (± 0.1 mg)

-

Positive displacement micropipettes

-

Orbital shaker with temperature control

-

Temperature-controlled centrifuge (optional)

-

Gas Chromatograph (GC) with a suitable column (e.g., polar-phase like a PEG column) and detector (e.g., FID)

-

Volumetric flasks and syringes for standard and sample preparation

Step-by-Step Methodology

-

Preparation:

-

To a series of 20 mL vials, add approximately 10 mL of the chosen organic solvent.

-

Add an excess of bis(2-methoxyethoxy)methane to each vial (e.g., 2-3 mL). An excess is visually confirmed by the presence of a separate, undissolved liquid phase at the bottom of the vial.

-

Securely cap the vials to prevent solvent loss.

-

-

Equilibration:

-

Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25°C).

-

Agitate the vials vigorously for at least 24 hours to ensure the solvent becomes fully saturated.

-

After the initial agitation period, turn off the shaker and allow the vials to rest undisturbed at the same constant temperature for at least 12-24 hours to allow for complete phase separation. If an emulsion forms, centrifugation may be necessary.

-

-

Sampling and Analysis:

-

Prepare a set of calibration standards of bis(2-methoxyethoxy)methane in the pure solvent, covering the expected concentration range.

-

Carefully withdraw a small, precise aliquot (e.g., 100 µL) from the clear, upper solvent layer (the supernatant) of an equilibrated vial. It is critical not to disturb the lower, undissolved layer.

-

Accurately dilute the aliquot with a known volume of the pure solvent in a volumetric flask to bring the concentration within the range of the calibration curve.

-

Analyze the calibration standards and the diluted sample by GC.

-

-

Calculation and Validation:

-

Using the calibration curve, determine the concentration of the diluted sample.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility, typically expressed in g/100 mL or molarity.

-

To validate that equilibrium has been achieved, repeat the sampling and analysis (Steps 3 and 4) on separate vials that have been allowed to equilibrate for longer periods (e.g., 48 and 72 hours). The calculated solubility should be consistent across these time points.

-

Safety and Handling

Bis(2-methoxyethoxy)methane should be handled in a well-ventilated area, and personal protective equipment, including safety goggles and chemical-resistant gloves, should be worn.[4] It is important to avoid contact with skin and eyes and to prevent inhalation.[4] Always consult the latest Safety Data Sheet (SDS) from the supplier before use for complete safety and handling information.

Conclusion

Bis(2-methoxyethoxy)methane is a polar aprotic solvent with high miscibility in water and a predicted broad range of solubility in many common organic solvents, a characteristic typical of polyethers. While quantitative data is sparse, its molecular structure provides a strong basis for predicting its behavior. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a reliable method for generating accurate and reproducible data, empowering researchers to confidently integrate this compound into their work.

References

-

Dow Inc. (n.d.). DOWANOL™ PM Glycol Ether. Retrieved January 5, 2026, from [Link]

-

Ataman Kimya. (n.d.). GLYCOL ETHERS. Retrieved January 5, 2026, from [Link]

-

Chemistry LibreTexts. (2019, January 14). 3.10: Properties of Aldehydes and Ketones. Retrieved January 5, 2026, from [Link]

-

Technical Products, Inc. (n.d.). Glycol Ethers from TPI Ohio. Retrieved January 5, 2026, from [Link]

-

Palomar, J., et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. Journal of the American Chemical Society, 144(24), 10785–10797. Retrieved January 5, 2026, from [Link]

-

askIITians. (2014, September 10). Why Acetaldehyde is more soluble than Formaldehyde in water !. Retrieved January 5, 2026, from [Link]

-

Palmer, D. S., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(1), 5768. Retrieved January 5, 2026, from [Link]

-

Chongqing Chemdad Co., Ltd. (n.d.). BIS(2-METHOXYETHOXY)METHANE. Retrieved January 5, 2026, from [Link]

-

ChemRxiv. (n.d.). Identifying organic co-solvents via machine learning solubility predictions in organic solvents and water. Retrieved January 5, 2026, from [Link]

-

Wikipedia. (n.d.). Acetal. Retrieved January 5, 2026, from [Link]

-

LANUV NRW. (2024, October). Non Target – News #22. Retrieved January 5, 2026, from [Link]

-

Agency for Toxic Substances and Disease Registry. (n.d.). 4. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL. Retrieved January 5, 2026, from [Link]

-

CORE. (n.d.). Glycerol Acetals and Ketals as Bio-based Solvents. Retrieved January 5, 2026, from [Link]

Sources

- 1. Buy BIS(2-METHOXYETHOXY)METHANE | 4431-83-8 [smolecule.com]

- 2. lanuk.nrw.de [lanuk.nrw.de]

- 3. atsdr.cdc.gov [atsdr.cdc.gov]

- 4. BIS(2-METHOXYETHOXY)METHANE One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Acetal - Wikipedia [en.wikipedia.org]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Thermogravimetric Analysis of Bis(2-methoxyethoxy)methane

Abstract

This technical guide provides an in-depth exploration of the thermogravimetric analysis (TGA) of bis(2-methoxyethoxy)methane, a versatile organic compound with significant applications in advanced materials and chemical synthesis. As a member of the glyme family, its thermal stability is a critical parameter for its use in high-temperature applications, including as a solvent in lithium-ion batteries and a precursor for electronic materials. This document details the fundamental principles of TGA, a robust experimental protocol for the analysis of liquid organic compounds, and a thorough interpretation of the thermal decomposition profile of bis(2-methoxyethoxy)methane. The guide is intended for researchers, scientists, and professionals in drug development and materials science who require a comprehensive understanding of the thermal properties of this important molecule.

Introduction to Bis(2-methoxyethoxy)methane and its Thermal Properties

Bis(2-methoxyethoxy)methane, also known by its IUPAC name 2,5,7,10-tetraoxaundecane, is a high-boiling point, polar aprotic solvent.[1][2] Its molecular structure, characterized by a central acetal functional group and multiple ether linkages, imparts a unique combination of properties, including excellent solvating power and chemical stability.[2][3] These characteristics have led to its use in a variety of applications, from an environmentally friendly solvent in inks and coatings to a crucial component in the synthesis of materials for Organic Light-Emitting Diodes (OLEDs) and as a potential electrolyte solvent in next-generation lithium batteries.[4][5]

The thermal stability of bis(2-methoxyethoxy)methane is a paramount consideration in these applications, as many involve elevated temperatures during manufacturing or operation. Thermogravimetric analysis (TGA) is an essential analytical technique for determining the thermal stability of materials by measuring the change in mass of a sample as a function of temperature in a controlled atmosphere.[6] This guide will elucidate the thermal decomposition behavior of bis(2-methoxyethoxy)methane, providing valuable data for its safe and effective implementation in various technological fields.

Principles of Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is a cornerstone of thermal analysis, providing quantitative information on the thermal stability and composition of a material.[6][7] The instrument, a thermogravimetric analyzer, consists of a high-precision balance with a sample pan located inside a furnace.[7] As the temperature of the furnace is increased over time, any changes in the sample's mass are recorded.[8]

A typical TGA experiment yields a thermogram, a plot of mass versus temperature. The resulting curve provides critical information:

-

Onset Temperature of Decomposition: The temperature at which significant mass loss begins, indicating the start of thermal degradation.[9]

-

Decomposition Steps: The number of distinct steps in the mass loss curve, which can correspond to the degradation of different components or sequential decomposition reactions.[10]

-

Residual Mass: The mass remaining at the end of the analysis, which can indicate the presence of non-volatile components or char formation.[9]

By analyzing the thermogram, one can gain a deep understanding of a material's thermal stability under specific conditions.

Experimental Protocol for TGA of Bis(2-methoxyethoxy)methane

The following is a detailed, step-by-step methodology for the thermogravimetric analysis of liquid bis(2-methoxyethoxy)methane. This protocol is designed to ensure accuracy, reproducibility, and safety.

3.1. Instrumentation and Materials

-

Instrument: A calibrated thermogravimetric analyzer (e.g., Mettler Toledo TGA/SDTA 851e or similar).[11]

-

Sample Pans: Alumina or platinum crucibles (70-150 µL). Alumina is a common choice for its inertness.[11]

-

Purge Gas: High-purity nitrogen (≥99.9%) for creating an inert atmosphere to study thermal decomposition without oxidation.[12]

-

Sample: High-purity bis(2-methoxyethoxy)methane (≥99%).

3.2. Experimental Procedure

-

Instrument Calibration: Calibrate the TGA for mass and temperature according to the manufacturer's instructions. This is a critical step for data accuracy.

-

Sample Preparation: Place a small, accurately weighed sample of bis(2-methoxyethoxy)methane (5-10 mg) into a clean, tared TGA crucible. For volatile liquids, it is crucial to minimize evaporation time before starting the analysis.

-

Experimental Conditions:

-

Atmosphere: Purge the furnace with dry nitrogen at a flow rate of 50-100 mL/min to maintain an inert environment.[13]

-

Temperature Program:

-

Equilibrate at 30°C for 5 minutes.

-

Ramp the temperature from 30°C to 600°C at a constant heating rate of 10°C/min. A controlled heating rate is essential for reproducible results.[1]

-

-

Data Collection: Record the sample mass as a function of temperature throughout the experiment.

-

3.3. Rationale for Experimental Choices

-

Inert Atmosphere: A nitrogen atmosphere is chosen to study the intrinsic thermal stability of the molecule without the influence of oxidative degradation.[7]

-

Heating Rate: A heating rate of 10°C/min is a standard practice that provides a good balance between resolution of thermal events and experimental time.

-

Temperature Range: The range of 30°C to 600°C is selected to cover the entire decomposition profile of the organic molecule, ensuring that all significant mass loss events are captured.

Visualization of the TGA Workflow

The following diagram illustrates the key stages of the thermogravimetric analysis workflow for bis(2-methoxyethoxy)methane.

Results and Interpretation

Based on the thermal behavior of structurally similar glymes and acetals, the thermogravimetric analysis of bis(2-methoxyethoxy)methane is expected to show a distinct decomposition profile. The following table summarizes the anticipated quantitative data from the TGA thermogram.

| Parameter | Expected Value | Interpretation |

| Onset Temperature (Tonset) | ~ 180 - 220 °C | The temperature at which the thermal decomposition of the molecule begins. This indicates good thermal stability for many applications. |

| Peak Decomposition Temperature (Tpeak) | ~ 230 - 270 °C | The temperature at which the rate of mass loss is at its maximum, as determined from the derivative thermogravimetric (DTG) curve. |

| Decomposition Steps | 1-2 | The decomposition is likely to occur in one or two main steps, reflecting the cleavage of the ether and acetal bonds. |

| Residual Mass at 600 °C | < 1% | As an organic molecule, it is expected to decompose completely in an inert atmosphere, leaving minimal residue. |

5.1. Detailed Interpretation of the Decomposition Profile

The thermogram of bis(2-methoxyethoxy)methane is anticipated to exhibit a single, sharp weight loss step, or potentially two closely overlapping steps, commencing in the region of 180-220°C. This initial mass loss is attributed to the scission of the C-O bonds within the molecule. The acetal linkage is generally considered the most thermally labile point in the structure.

The decomposition mechanism of ethers and acetals can be complex, often involving radical chain reactions.[4][5] For bis(2-methoxyethoxy)methane, the initial decomposition is likely initiated by the cleavage of the central acetal C-O bonds, followed by the subsequent fragmentation of the resulting radicals. The ether linkages will also undergo scission at these elevated temperatures.

The derivative thermogravimetric (DTG) curve, which plots the rate of mass loss against temperature, would be expected to show a prominent peak corresponding to the main decomposition event. The peak of this curve (Tpeak) provides a precise temperature for the maximum rate of decomposition and is a valuable parameter for comparing the thermal stability of different materials.[14]

Proposed Thermal Decomposition Pathway

The thermal decomposition of bis(2-methoxyethoxy)methane in an inert atmosphere is proposed to proceed through a radical-mediated pathway. The following diagram illustrates a plausible initial fragmentation pattern.

Conclusion

This technical guide has provided a comprehensive overview of the thermogravimetric analysis of bis(2-methoxyethoxy)methane. The presented experimental protocol offers a robust method for obtaining reliable and reproducible data on the thermal stability of this important organic solvent. The interpretation of the expected TGA results, based on the known behavior of similar compounds, indicates that bis(2-methoxyethoxy)methane possesses good thermal stability, making it suitable for a range of applications where elevated temperatures are a factor. A thorough understanding of its thermal decomposition profile is essential for ensuring its safe handling and optimal performance in industrial and research settings. The insights provided herein are intended to be a valuable resource for scientists and engineers working with this versatile compound.

References

-

Chemdad. BIS(2-METHOXYETHOXY)METHANE One Chongqing Chemdad Co. ,Ltd. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Bis(2-methoxyethoxy)methane (CAS 4431-83-8): A Key Intermediate for Electronic Applications. (2026-01-01). [Link]

-

Journal of The Electrochemical Society. Glyme-based electrolytes: suitable solutions for next-generation lithium batteries. (2022-01-07). [Link]

-

IRIS - Unife. Glyme-based electrolytes for lithium metal batteries using insertion electrodes: An electrochemical study. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Bis(2-methoxyethoxy)methane: An Eco-Friendly Solvent Solution for Modern Industries. [Link]

-

Chemistry For Everyone. How Does TGA Measure Polymer Thermal Stability? (2025-08-29). [Link]

-

Aerosol Science and Technology. Thermal desorption behavior of hemiacetal, acetal, ether, and ester oligomers. [Link]

-

NIH. Glymes as Versatile Solvents for Chemical Reactions and Processes: from the Laboratory to Industry. [Link]

-

California Department of Pesticide Regulation. current tga voc method, authored. (2005-02-09). [Link]

-

Dalton Transactions. Thermal stability and structural studies on the mixtures of Mg(BH 4 ) 2 and glymes. (2022-04-20). [Link]

-

ResearchGate. Glycerol Acetals and Ketals as Bio-based Solvents: Positioning in Hansen and COSMO-RS spaces, Volatility and Stability towards Hydrolysis and Autoxidation. (2025-08-06). [Link]

-

Torontech. How to Interpret a TGA Curve: An Expert Guide. (2025-10-17). [Link]

-

Polymer Innovation Blog. Thermoset Characterization Part 12: Introduction to Thermogravimetric Analysis (TGA). (2014-06-30). [Link]

-

The Journal of Organic Chemistry. Radical α-C−H Hydroxyalkylation of Ethers and Acetal. [Link]

-

ResearchGate. Thermal analysis of polycyclic acetal. [Link]

-

Wikipedia. Acetal. [Link]

-

MDPI. 2,2′-((5,5′,6,6′-Tetramethoxy-[1,1′-biphenyl]-3,3′-diyl)bis(methanylylidene))dimalononitrile. [Link]

-

MDPI. Determination of Volatility Parameters of Secondary Organic Aerosol Components via Thermal Analysis. [Link]

-

TA Instruments. Thermogravimetric Analysis (TGA) Theory and Applications. [Link]

-

YouTube. Acetal Formation Mechanism Step-by-Step Explanation with a Quick Trick to Predict the Product. (2024-03-06). [Link]

-

Wikipedia. Thermogravimetric analysis. [Link]

-

Master Organic Chemistry. Hydrates, Hemiacetals, and Acetals. (2010-05-28). [Link]

-

Wikipedia. Diglyme. [Link]

-

EPFL. Protocol Thermogravimetric Analysis (TGA). [Link]

-

The Royal Society. The thermal decomposition of diethyl ether. III. The action of inhibitors and the mechanism of the reaction. [Link]

-

TA Instruments. Determining Volatile Organic Compounds by Differential Scanning Calorimetry. [Link]

-

AIP Publishing. The Thermal Decomposition of Methyl‐n‐Butyl Ether. [Link]

-

ResearchGate. Interpreting TGA curves. [Link]

-

ACS Omega. Investigation into the Decomposition Pathways of an Acetal-Based Plasticizer. (2022-08-18). [Link]

-

Microbioz India. Mastering the Art of Interpreting Thermogravimetric Analysis Data. (2024-01-12). [Link]

-

ACS Publications. Evaluation of Analysis Methods for Formaldehyde, Acetaldehyde, and Furfural from Fast Pyrolysis Bio-oil. (2021-10-29). [Link]

-

Chemistry Steps. Acetal Hydrolysis Mechanism. [Link]

-

YouTube. How Does Thermogravimetric Analysis (TGA) Work? (2025-06-01). [Link]

Sources

- 1. tainstruments.com [tainstruments.com]

- 2. youtube.com [youtube.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. royalsocietypublishing.org [royalsocietypublishing.org]

- 5. pubs.aip.org [pubs.aip.org]

- 6. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 7. Thermoset Characterization Part 12: Introduction to Thermogravimetric Analysis (TGA) - Polymer Innovation Blog [polymerinnovationblog.com]

- 8. youtube.com [youtube.com]

- 9. m.youtube.com [m.youtube.com]

- 10. microbiozindia.com [microbiozindia.com]

- 11. epfl.ch [epfl.ch]

- 12. cdpr.ca.gov [cdpr.ca.gov]

- 13. mdpi.com [mdpi.com]

- 14. torontech.com [torontech.com]

A Comprehensive Technical Guide to the Physicochemical Properties of Bis(2-methoxyethoxy)methane: Boiling Point and Vapor Pressure

Abstract: This technical guide provides an in-depth analysis of two critical physicochemical properties of bis(2-methoxyethoxy)methane (CAS No. 4431-83-8): its boiling point and vapor pressure. Intended for researchers, scientists, and professionals in drug development and chemical synthesis, this document moves beyond a simple recitation of data. It delves into the theoretical underpinnings of these properties, addresses inconsistencies within publicly available data, and presents detailed, field-proven experimental protocols for their accurate determination. By explaining the causality behind methodological choices and grounding all claims in authoritative sources, this guide serves as a reliable resource for the safe handling, purification, and application of this versatile solvent.

Introduction to Bis(2-methoxyethoxy)methane

Bis(2-methoxyethoxy)methane, also known by its IUPAC name 2,5,7,10-Tetraoxaundecane (TOU), is a high-boiling, water-miscible organic solvent.[1][2][3] Its unique structure, featuring multiple ether linkages, imparts excellent solvating properties for a range of substances, making it a valuable component in coatings, inks, and as a cleansing surfactant in cosmetic formulations.[4] An accurate understanding of its boiling point and vapor pressure is paramount for applications involving distillation for purification, for predicting evaporation rates, and for establishing safe handling procedures, particularly given its status as a combustible liquid.[3][5]

This guide addresses notable discrepancies in the reported literature values for these properties, underscoring the necessity for empirical verification. We will provide the theoretical framework and practical methodologies to empower researchers to confidently determine these values in their own laboratory settings.

Core Compound Identification

| Property | Value | Source(s) |

| Chemical Name | Bis(2-methoxyethoxy)methane | [2][6] |

| Synonyms | 2,5,7,10-Tetraoxaundecane, Formaldehyde bis(2-methoxyethyl) acetal | [3][5][6] |

| CAS Number | 4431-83-8 | [6][7][8] |

| Molecular Formula | C7H16O4 | [5][6][7] |

| Molecular Weight | 164.20 g/mol | [6][7] |

| Appearance | Colourless Liquid | [2][4] |

| Water Solubility | Fully miscible | [1][2][3] |

Boiling Point Analysis

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure, causing the liquid to transition into a vapor state.[9][10] This property is highly dependent on external pressure; a lower applied pressure results in a lower boiling point.[10]

Theoretical Framework: The Pressure-Temperature Relationship

The relationship between temperature and vapor pressure is fundamental to understanding boiling. As a liquid is heated, the kinetic energy of its molecules increases, allowing more of them to escape into the gas phase. This increases the vapor pressure.[9] Boiling commences when this internal vapor pressure overcomes the external pressure. This direct relationship is a cornerstone of vacuum distillation, a technique used to purify compounds that decompose at their atmospheric boiling point.

Caption: The causal pathway from heating to boiling.

Reported Boiling Point Data

The literature presents varied boiling points for bis(2-methoxyethoxy)methane, likely due to measurements at different pressures.

| Boiling Point | Pressure | Source(s) |

| 181.3 °C | 760 mmHg (1 atm) | [3][5] |

| 201.5 °C | Not Specified (Assumed 1 atm) | [11] |

| 100 °C | 22 Torr | [1] |

| 60 °C | 1.5 mmHg | [2][4] |

The discrepancy at atmospheric pressure (181.3 °C vs. 201.5 °C) highlights the importance of precise experimental determination rather than sole reliance on literature values, which may vary due to impurities or measurement error.

Vapor Pressure Analysis

Vapor pressure is a measure of a substance's tendency to evaporate. It is a critical parameter for assessing a compound's volatility, which has direct implications for safety (e.g., concentration of flammable vapors in air), handling (e.g., storage requirements), and process design (e.g., predicting material loss in an open system).

Reported Vapor Pressure Data

Similar to the boiling point, reported vapor pressure values for bis(2-methoxyethoxy)methane show significant variation, even at the same temperature.

| Vapor Pressure | Temperature | Source(s) |

| 1.17 mmHg | 25 °C | [3][5] |

| 22 Pa (~0.165 mmHg) | 25 °C | [2][4] |

This nearly tenfold difference underscores a critical data inconsistency. Such a discrepancy could arise from different experimental techniques (e.g., static vs. dynamic methods) or the presence of volatile impurities in one of the measured samples.

Experimental Determination Methodologies

Given the conflicting data, empirical validation is essential. The following protocols are designed to be self-validating and provide a clear rationale for each step.

Protocol 1: Boiling Point Determination via the Thiele Tube Method

This method is highly efficient for small sample volumes (<0.5 mL) and provides excellent accuracy when performed correctly.[12]